2,4-Dimethylbenzoic acid

Description

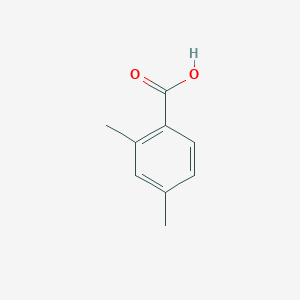

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWPNROPGQIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060595 | |

| Record name | Benzoic acid, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,4-Dimethylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-01-8 | |

| Record name | 2,4-Dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QJD7P2UWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dimethylbenzoic acid CAS number and properties

An In-depth Technical Guide to 2,4-Dimethylbenzoic Acid

Introduction

This compound, with the CAS Registry Number 611-01-8, is an aromatic carboxylic acid.[1][2] Also known as m-xylene-4-carboxylic acid, this compound serves as a significant building block in the synthesis of a variety of organic molecules.[2][3][4] Its structural features, including the carboxylic acid group and two methyl groups on the benzene (B151609) ring, impart unique reactivity and properties that make it a valuable intermediate in the pharmaceutical, agrochemical, and polymer industries.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative look at its physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 611-01-8 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [2][6] |

| Appearance | White crystalline powder | [7][8] |

| Melting Point | 124-126 °C | [8] |

| Boiling Point | 267 °C at 727 mmHg | [8] |

| Water Solubility | 0.16 g/L at 25 °C | [7][8] |

| Solubility | Soluble in Methanol | [3][8] |

| pKa | 4.217 at 25 °C | [7][8] |

| Flash Point | 154 °C | [9] |

| Density | 1.0937 g/cm³ (estimate) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are available from various sources.

| Spectroscopic Technique | Availability | Reference |

| Mass Spectrometry (MS) | Data available | [1][6] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Spectrum available | [6][10] |

| Infrared Spectroscopy (IR) | Spectrum available | [6][10] |

| Raman Spectroscopy | Spectrum available | [6][10] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key reaction of this compound are provided below.

Synthesis of this compound via Carbon Dioxide Carboxylation

This method describes the synthesis of this compound from m-xylene (B151644) and carbon dioxide.[11]

Methodology:

-

In a reactor equipped with a stirrer, add m-xylene and aluminum chloride catalyst in a mass ratio of 1:0.10 to 1:0.35.[11] Seal the reactor.

-

Introduce carbon dioxide gas into the reactor to replace the air.

-

Begin stirring and pressurize the reactor to 0.2-0.7 MPa.

-

Maintain the reaction temperature at 25-40 °C and allow the reaction to proceed for 5-10 hours.[11]

-

After the reaction is complete, add m-xylene and dilute hydrochloric acid to the reactant mixture, ensuring the temperature remains below 30 °C.

-

Stir the mixture for 20 minutes and then allow it to stand for phase separation.

-

Separate the organic phase and adjust its pH to approximately 11 using a base.

-

Allow the mixture to stand and separate the aqueous phase.

-

Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid, which will cause a white powder to precipitate.

-

Filter the precipitate and dry it to obtain the final product, this compound.[11]

Caption: Synthesis workflow for this compound.

Purification Protocol

A common method for purifying this compound is recrystallization followed by sublimation.

Methodology:

-

Crystallize the crude this compound from ethanol (B145695) or water.[8]

-

For higher purity, sublime the crystallized acid in a vacuum.[8]

Nitration of this compound

This protocol details the nitration of this compound to produce 2,4-dimethyl-5-nitrobenzoic acid.[12]

Methodology:

-

Cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 5.0 g of this compound to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.[12]

-

In a separate beaker, prepare the nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.[12]

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.

-

Dry the product, 2,4-dimethyl-5-nitrobenzoic acid, in a desiccator.

Caption: Experimental workflow for the nitration of this compound.

Applications

This compound is a versatile intermediate with a range of applications in different industrial and research sectors.

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of various pharmaceutical compounds.[4][5] Its structure provides a scaffold for developing new drug molecules.[5]

-

Agrochemicals: It is used in the creation of more potent and environmentally friendly crop protection agents.[4][5]

-

Polymers and Materials Science: This compound is used as an intermediate in the synthesis of polymers, where its inclusion can enhance thermal stability and mechanical properties.[4][5] It is also used in the formulation of polymer additives and surfactants.[4]

-

Dyes and Pigments: It is a precursor in the manufacturing of various dyes and pigments.[4][5]

-

Research: It has been utilized in the capillary electrophoretic separation of α-, β-, γ- and δ-cyclodextrins.[8]

-

Biological Activity: this compound has shown antibacterial activity.[8] It is also known as a metabolite of pseudocumene (1,2,4-trimethylbenzene).[8][13]

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling. The key safety and toxicological information is summarized below.

| Hazard Information | Details | Reference |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6][14][15] |

| Signal Word | Warning | [6][14][15] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][14][15] |

| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves. | |

| Storage | Store in a tightly sealed container in a cool, dry place. | [7] |

Conclusion

This compound is a commercially important chemical intermediate with well-defined properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and polymers underscores its significance in chemical manufacturing and research. The availability of detailed synthetic and reaction protocols, combined with a clear understanding of its safety profile, enables its effective and safe use in various applications. This guide provides the core technical information required by researchers and drug development professionals to leverage the potential of this versatile compound.

References

- 1. Benzoic acid, 2,4-dimethyl- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 611-01-8 | TCI AMERICA [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound CAS#: 611-01-8 [m.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound(611-01-8) 1H NMR spectrum [chemicalbook.com]

- 11. CN103319330A - Method for preparing this compound by using carbon dioxide carboxylation process - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

In-Depth Technical Guide: Solubility of 2,4-Dimethylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dimethylbenzoic acid in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, purification, formulation development, and various research endeavors. This document compiles available quantitative data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of this compound, an aromatic carboxylic acid, is governed by the interplay of its molecular structure and the properties of the solvent. The presence of the nonpolar dimethyl-substituted benzene (B151609) ring and the polar carboxylic acid group dictates its solubility profile. Generally, it exhibits greater solubility in organic solvents that can engage in hydrogen bonding with the carboxylic acid moiety or have a polarity that is compatible with the overall molecule.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.16 g/L[1] |

| Methanol | Not Specified | Soluble |

It is also noted that this compound can be crystallized from ethanol (B145695) or water, indicating a degree of solubility in these solvents.[1]

Experimental Protocols for Solubility Determination

Precise and reproducible experimental methods are essential for determining the solubility of a compound. The following are detailed methodologies commonly employed for measuring the solubility of aromatic carboxylic acids like this compound.

Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration (using a syringe filter, for example) or centrifugation. This step must be performed while maintaining the equilibrium temperature to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated supernatant is transferred to a pre-weighed container.

-

Drying and Weighing: The solvent is carefully evaporated from the aliquot under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried this compound by the volume of the solvent in the aliquot.

Isothermal Saturation Method

This method is similar to the gravimetric method and is often used to determine solubility at various temperatures.

Methodology:

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller is used.

-

Procedure: An excess of this compound is added to a known mass of the solvent in the vessel. The mixture is stirred continuously at a constant, controlled temperature.

-

Sampling: At regular intervals, stirring is paused to allow the solid to settle, and a sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to avoid temperature changes that could alter solubility.

-

Analysis: The concentration of this compound in the sample is determined by a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve), High-Performance Liquid Chromatography (HPLC), or by gravimetric analysis as described above.

-

Equilibrium Confirmation: The process is repeated until consecutive measurements show no significant change in concentration, indicating that equilibrium has been reached.

Spectroscopic Method (UV-Vis)

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric or isothermal saturation method.

-

Sample Analysis: A small, filtered aliquot of the saturated solution is carefully diluted with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination: The absorbance of the diluted sample is measured at the λmax, and the concentration of this compound is determined from the calibration curve. The initial concentration in the saturated solution is then calculated by taking the dilution factor into account.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of this compound using the gravimetric method.

Caption: Gravimetric method for solubility determination.

This guide serves as a foundational resource for understanding and determining the solubility of this compound in organic solvents. For specific applications, it is recommended to perform experimental verification of solubility under the precise conditions of interest.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylbenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-Dimethylbenzoic acid, targeted towards researchers, scientists, and professionals in drug development. The document details the experimental protocols for determining these physical constants and includes visualizations of experimental workflows and a relevant synthesis pathway.

Physicochemical Data of this compound

This compound, also known as m-xylene-4-carboxylic acid, is a white crystalline powder.[1][2] It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The physical properties of this compound, particularly its melting and boiling points, are critical for its identification, purity assessment, and application in various chemical processes.

The quantitative data for the melting and boiling points of this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 124-126 °C | (lit.)[2][3][4] |

| Melting Point | 122-128 °C | |

| Melting Point | 127 °C | |

| Boiling Point | 267 °C | at 727 mmHg (lit.)[2][3][4] |

Experimental Protocols for Determination of Physical Constants

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections describe standard laboratory protocols for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting range.[5] The capillary method is a widely used technique for melting point determination.[6]

Apparatus:

-

Capillary tubes (sealed at one end)[5]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: The sample of this compound must be completely dry and finely powdered.[6][8] This can be achieved by grinding the crystalline solid in a clean, dry mortar and pestle.

-

Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end.[7][8] The packed sample height should be approximately 2-3 mm.[8][9]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.[8]

-

For an unknown sample, a rapid preliminary heating is performed to determine an approximate melting range.[5][7]

-

A second, more precise measurement is then conducted with a fresh sample. The apparatus is heated rapidly to a temperature about 15-20°C below the approximate melting point.[7][8]

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[5][7]

-

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has melted into a clear liquid.[5] This range represents the melting point of the sample.

-

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] For small quantities of a substance, the capillary method using a Thiele tube is a common and efficient technique.[11]

Apparatus:

-

Thiele tube[11]

-

Thermometer

-

Small test tube or fusion tube[12]

-

Capillary tube (sealed at one end)[12]

-

Heat-resistant liquid (e.g., mineral oil)

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.[13]

-

Assembly:

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[12]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[11]

-

This assembly is then clamped and immersed in the mineral oil within the Thiele tube. The side arm of the Thiele tube is designed to allow for uniform heating of the oil via convection.[11][12]

-

-

Heating and Observation:

-

Data Recording:

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[11][12] This indicates that the vapor pressure of the liquid is equal to the external atmospheric pressure.

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a relevant synthetic pathway for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 611-01-8 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. westlab.com [westlab.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

Spectral Analysis of 2,4-Dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2,4-Dimethylbenzoic acid, a compound of interest in various chemical and pharmaceutical research domains. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the analysis and characterization of this molecule.

Spectroscopic Data Summary

The spectral data of this compound provides a detailed fingerprint of its molecular structure. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| User discretion is advised. Data not explicitly found in search results and is predicted based on chemical structure. | |||

| ~11-13 | Singlet | 1H | -COOH |

| ~7.9 | Doublet | 1H | Ar-H (ortho to COOH) |

| ~7.1 | Doublet | 1H | Ar-H (meta to COOH) |

| ~7.0 | Singlet | 1H | Ar-H (para to COOH) |

| ~2.5 | Singlet | 3H | Ar-CH₃ (ortho) |

| ~2.3 | Singlet | 3H | Ar-CH₃ (para) |

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| User discretion is advised. Data not explicitly found in search results and is predicted based on chemical structure. | |

| ~172 | -COOH |

| ~142 | Ar-C (para to COOH, attached to CH₃) |

| ~138 | Ar-C (ortho to COOH, attached to CH₃) |

| ~131 | Ar-CH (ortho to COOH) |

| ~130 | Ar-C (ipso, attached to COOH) |

| ~127 | Ar-CH (meta to COOH) |

| ~126 | Ar-CH (meta to COOH) |

| ~21 | Ar-CH₃ (para) |

| ~20 | Ar-CH₃ (ortho) |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound [2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~2900-3000 | Medium | C-H stretch (Aromatic and Methyl) |

| ~1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~900 | Medium | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound [4]

| m/z | Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular ion) |

| 135 | High | [M-CH₃]⁺ |

| 133 | Moderate | [M-OH]⁺ |

| 105 | Moderate | [M-COOH]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectral data presented above. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For ¹H and ¹³C NMR, approximately 5-25 mg and 50-100 mg of this compound, respectively, is dissolved in 0.5-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6] The solution should be free of any solid particles to ensure high-quality spectra.[5] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[7]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Data Acquisition : The prepared sample in a 5 mm NMR tube is placed into the spectrometer's probe.[8] The magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines. For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling.[9]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Nujol Mull Method) : A few milligrams of the solid sample are ground to a fine powder and then a drop of Nujol (mineral oil) is added to create a thick paste (mull).[11][12] This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis.[11]

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the empty sample compartment (or the KBr pellet holder/salt plates) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : For a solid sample like this compound, direct insertion probe or dissolution in a suitable solvent followed by injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) are common methods.[13] Electron Ionization (EI) is a typical ionization method for GC-MS, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[14]

-

Instrumentation : A mass spectrometer, often coupled with a separation technique like GC or LC, is used. This consists of an ion source, a mass analyzer (e.g., quadrupole, time-of-flight), and a detector.

-

Mass Analysis : The generated ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Processing : The detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.[4]

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

Workflow for the spectral analysis of this compound.

References

- 1. This compound(611-01-8) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(611-01-8) IR Spectrum [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzoic acid, 2,4-dimethyl- [webbook.nist.gov]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. eng.uc.edu [eng.uc.edu]

- 11. webassign.net [webassign.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. metbio.net [metbio.net]

The Biological Activity of 2,4-Dimethylbenzoic Acid: A Technical Guide for Researchers

An In-depth Examination of the Antimicrobial, Anti-inflammatory, and Anticancer Potential of a Versatile Benzoic Acid Derivative

Introduction

2,4-Dimethylbenzoic acid (2,4-DMBA), a methylated derivative of benzoic acid, is a compound of growing interest within the scientific community. Primarily known as a metabolite of pseudocumene (1,2,4-trimethylbenzene), it serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes.[1][2][3] While its industrial applications are well-documented, a comprehensive understanding of its biological activities is still emerging. This technical guide provides a detailed overview of the current knowledge regarding the biological effects of this compound, with a focus on its potential antimicrobial, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and insights into potential mechanisms of action.

Antimicrobial Activity

While specific quantitative data for the antimicrobial activity of this compound is not extensively available in peer-reviewed literature, the broader class of benzoic acid derivatives is well-known for its antimicrobial properties.[4] General statements indicate that this compound possesses antibacterial activity.[5] For context, a structurally related compound, 2,4-dihydroxybenzoic acid, has demonstrated antibacterial activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL.[4]

Quantitative Data on Related Benzoic Acid Derivatives

To provide a comparative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoic acid derivatives against common bacterial strains. It is important to note that these values are for related compounds and not for this compound itself.

| Compound | Microorganism | MIC (mg/mL) |

| Benzoic Acid | E. coli O157 | 1 |

| 2-Hydroxybenzoic Acid | E. coli O157 | 1 |

| 3,4-Dihydroxybenzoic Acid | E. coli | 2.6 |

| 2,4-Dihydroxybenzoic Acid | E. coli | 1 |

Data sourced from a study on the effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.[4]

Experimental Protocols

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (vehicle solvent, e.g., DMSO)

-

Resazurin (B115843) solution (0.02% w/v)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

-

Controls: Include wells with a standard antibiotic as a positive control and wells with the solvent as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, add 25 µL of resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin from blue to pink, indicating inhibition of bacterial growth.[4]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been explicitly detailed in the available literature. However, the general class of benzoic acid derivatives has been investigated for such properties. The primary mechanism often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory mediators.

Experimental Protocols

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) standard

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, protected from light, measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite concentration in the samples using a standard curve generated with sodium nitrite.

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Aspirin or Diclofenac sodium (as a positive control)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

-

Control Preparation: Prepare a control mixture with 2 mL of distilled water instead of the test compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cooling: Cool the mixtures to room temperature.

-

Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = (1 - (Absorbance of Test Sample / Absorbance of Control)) x 100

Anticancer Activity

The potential of this compound as an anticancer agent is an area of active investigation. While direct studies on 2,4-DMBA are limited, research on other benzoic acid derivatives has revealed promising results. A notable mechanism of action for some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[1][6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.[1][6]

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[5][7]

Conclusion

This compound is a compound with demonstrated utility in chemical synthesis and emerging potential in the biological sciences. While direct and comprehensive data on its biological activities are still being gathered, the existing information on related benzoic acid derivatives suggests that 2,4-DMBA is a promising candidate for further investigation as an antimicrobial, anti-inflammatory, and anticancer agent. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the biological effects of this compound and to elucidate its mechanisms of action. Further studies are warranted to establish specific quantitative data for 2,4-DMBA and to explore its therapeutic potential in various disease models.

References

- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of LPS-induced TNF-α and NO production in mouse macrophage and inflammatory response in rat animal models by a novel Ayurvedic formulation, BV-9238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.wiki [static.igem.wiki]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

2,4-Dimethylbenzoic Acid: A Key Metabolite of 1,2,4-Trimethylbenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethylbenzene (B165218), also known as pseudocumene, is an aromatic hydrocarbon prevalent in industrial solvents and as a component of the C9 aromatic fraction of petroleum.[1][2] Its metabolism in biological systems is of significant interest to researchers in toxicology, drug development, and environmental health. A primary metabolic pathway for 1,2,4-trimethylbenzene involves the oxidation of one of its methyl groups to form various dimethylbenzoic acid isomers, with 2,4-dimethylbenzoic acid being a notable product.[3][4] This guide provides a comprehensive technical overview of this compound as a metabolite of 1,2,4-trimethylbenzene, detailing the metabolic pathways, quantitative data from in vivo studies, and the experimental protocols used for its analysis.

Metabolic Pathway of 1,2,4-Trimethylbenzene

The biotransformation of 1,2,4-trimethylbenzene is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the oxidation of a methyl group, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. While the specific isoforms responsible for 1,2,4-trimethylbenzene oxidation have not been definitively identified, studies on related benzene (B151609) derivatives suggest the involvement of CYP2E1 and CYP2B isoforms.[1][5][6]

The metabolic cascade proceeds as follows:

-

Oxidation to Dimethylbenzyl Alcohol: One of the three methyl groups of 1,2,4-trimethylbenzene is hydroxylated to form a dimethylbenzyl alcohol. Depending on which methyl group is oxidized, this can result in 2,4-dimethylbenzyl alcohol, 3,4-dimethylbenzyl alcohol, or 2,5-dimethylbenzyl alcohol.

-

Oxidation to Dimethylbenzoic Acid: The dimethylbenzyl alcohols are further oxidized to their corresponding dimethylbenzoic acids. For instance, 2,4-dimethylbenzyl alcohol is oxidized to this compound.

-

Conjugation: The resulting dimethylbenzoic acids can undergo phase II metabolism, where they are conjugated with glycine (B1666218) to form dimethylhippuric acids.[7] Dimethylbenzyl alcohols can also be conjugated with glucuronic acid or sulfate.[6] These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion in urine.

The following diagram illustrates the primary metabolic pathway leading to the formation of this compound and its subsequent conjugate.

References

- 1. The role of CYP2E1 and 2B1 in metabolic activation of benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jeol.com [jeol.com]

- 3. [Determination of dimethylbenzoic acid isomers in urine by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzene metabolism in human lung cell lines BEAS-2B and A549 and cells overexpressing CYP2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antibacterial Potential of 2,4-Dimethylbenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, serving as a versatile framework in medicinal chemistry. Among these, derivatives of 2,4-Dimethylbenzoic acid are emerging as a promising area of investigation. This technical guide provides an in-depth overview of the current understanding of the antibacterial properties of this compound derivatives, with a focus on quantitative data, experimental methodologies, and logical workflows to aid in future research and development.

While specific data on a wide range of this compound derivatives remains an active area of research, this guide consolidates the available information on the parent compound and draws comparisons with the closely related 2,4-dihydroxybenzoic acid to provide a comprehensive picture for researchers.

Quantitative Antimicrobial Data

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound and 2,4-dihydroxybenzoic acid against a panel of clinically relevant bacteria.

| Compound | Bacterium | Strain | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | (Not Specified) | (Not Specified) | Broad spectrum activity noted[1] |

| Staphylococcus aureus | (Not Specified) | (Not Specified) | Broad spectrum activity noted[1] | |

| Bacillus subtilis | (Not Specified) | (Not Specified) | Broad spectrum activity noted[1] | |

| Pseudomonas aeruginosa | (Not Specified) | (Not Specified) | Broad spectrum activity noted[1] | |

| Candida albicans | (Not Specified) | (Not Specified) | Broad spectrum activity noted[1] | |

| 2,4-dihydroxybenzoic acid | Escherichia coli | ATCC 25922 | >1000 | |

| Pseudomonas aeruginosa | ATCC 27853 | >1000 | ||

| Staphylococcus aureus | ATCC 25923 | 500 | ||

| Bacillus subtilis | ATCC 6633 | 250 | ||

| Enterococcus faecalis | ATCC 29212 | 500 |

Note: The antibacterial activity of this compound has been reported, but specific MIC values from the initial study were not available in the reviewed literature. Further research is needed to quantify its activity against a broader range of bacterial strains.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The broth microdilution method is a standardized and widely adopted technique.

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized suspension of a test microorganism to serial dilutions of the compound in a liquid growth medium within a 96-well microtiter plate.

1. Preparation of Materials:

- Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

- 96-Well Microtiter Plates: Sterile, clear, flat-bottom plates.

- Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

2. Inoculum Preparation:

- Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Test Compound:

- Add 100 µL of sterile broth to all wells of the 96-well plate, except for the first column.

- Add 200 µL of the test compound stock solution to the first well of each row to be tested.

- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

4. Inoculation of the Microtiter Plate:

- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

- Include a positive control (wells with broth and inoculum, but no compound) and a negative control (wells with broth only).

5. Incubation:

- Incubate the microtiter plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

6. Determination of MIC:

- Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

- Optionally, a growth indicator dye (e.g., resazurin (B115843) or TTC) can be added to aid in the visualization of bacterial viability.

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and conceptual relationships, the following diagrams are provided.

Caption: Workflow for MIC determination using the broth microdilution method.

Caption: General synthesis pathways for ester and amide derivatives of this compound.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by this compound and its derivatives are not yet fully elucidated in the currently available scientific literature. For some related compounds, such as 3,4-dimethylbenzoic acid, interference with the expression of genes involved in bacterial invasion of host cells has been observed.[2] This suggests a potential mechanism that extends beyond simple membrane disruption. Further research, including transcriptomic and proteomic studies, is required to identify the specific molecular targets and signaling cascades modulated by this compound derivatives in bacteria.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, class of potential antibacterial agents. This guide provides a foundational understanding of their antibacterial properties by summarizing the available quantitative data and detailing the essential experimental protocols for their evaluation. The provided workflows offer a clear visual representation of these processes.

Future research should focus on:

-

Synthesis and Screening: A systematic synthesis of a library of this compound derivatives (e.g., esters, amides) and subsequent screening against a broad panel of pathogenic bacteria to establish a comprehensive structure-activity relationship (SAR).

-

Quantitative Analysis: Rigorous determination of MIC and Minimum Bactericidal Concentration (MBC) values for promising lead compounds.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways to understand how these compounds exert their antibacterial effects.

-

In Vivo Efficacy and Toxicity: Evaluation of the most potent derivatives in animal models of infection to assess their therapeutic potential and safety profiles.

By building upon the information presented in this guide, the scientific community can further unlock the potential of this compound derivatives in the critical fight against antibiotic resistance.

References

The Chemistry and Synthesis of 2,4-Dimethylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylbenzoic acid, a substituted aromatic carboxylic acid, has been a compound of interest for over a century. Its unique structural features and versatile reactivity have led to its application in diverse fields, including organic synthesis, pharmaceuticals, and polymer science. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. Detailed experimental protocols for prominent synthesis routes are presented, alongside a summary of its crucial physicochemical properties. This document aims to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Discovery and History

The precise first synthesis of this compound is rooted in the extensive chemical explorations of the late 19th and early 20th centuries. While a singular "discovery" paper is not readily apparent in contemporary databases, its long-standing presence in the chemical literature is evidenced by its inclusion in the comprehensive Beilstein database, with references pointing to early volumes (Beilstein 9 H 531, 9 III 2436, 9 IV 1801).[1] This indicates that the compound was known and characterized by the early 20th century.

Historically, the synthesis of aromatic carboxylic acids was a focal point of organic chemistry. The methods available during that era suggest that the initial preparations of this compound likely involved the oxidation of the corresponding dialkylated benzene, 1,3-dimethylbenzene (m-xylene), or its derivatives. The oxidation of alkyl side chains on an aromatic ring to form carboxylic acids was a well-established method.[2][3]

Early methods would have likely involved strong oxidizing agents such as potassium permanganate (B83412) or chromic acid to convert one of the methyl groups of m-xylene (B151644) into a carboxylic acid. Another plausible historical route is the haloform reaction of 2,4-dimethylacetophenone.

Over the years, synthetic methods have evolved to be more efficient, selective, and environmentally benign. Modern syntheses often employ catalytic methods and offer better control over the reaction conditions and yield.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 611-01-8 | [1] |

| Melting Point | 124-126 °C | [1] |

| Boiling Point | 267 °C at 727 mmHg | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in methanol. Water solubility: 0.16 g/L at 25 °C. | [1] |

| pKa | 4.217 at 25 °C | [1] |

Synthesis Methodologies

Several synthetic routes to this compound have been developed. The choice of method often depends on the available starting materials, desired scale, and laboratory equipment. Below are detailed protocols for some of the key synthetic approaches.

Friedel-Crafts Carboxylation of m-Xylene

A modern and direct approach to synthesizing this compound involves the Friedel-Crafts carboxylation of m-xylene using carbon dioxide in the presence of a Lewis acid catalyst. This method is advantageous due to the low cost of starting materials and relatively mild reaction conditions.

-

Materials:

-

m-Xylene

-

Aluminum chloride (AlCl₃), anhydrous

-

Carbon dioxide (gas)

-

Dilute hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution

-

A suitable reaction vessel equipped with a stirrer and gas inlet.

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer, add m-xylene and anhydrous aluminum chloride in a mass ratio of approximately 1:0.10 to 1:0.35.

-

Seal the reactor and purge with carbon dioxide gas to displace the air.

-

Begin stirring and pressurize the reactor with carbon dioxide to 0.2-0.7 MPa.

-

Maintain the reaction temperature between 25-40 °C and continue the reaction for 5-10 hours.

-

Upon completion, cautiously add m-xylene and dilute hydrochloric acid to the reaction mixture while maintaining the temperature below 30 °C. Stir for 20 minutes and then allow the layers to separate.

-

Separate the organic phase and adjust its pH to approximately 11 with a sodium hydroxide solution. Allow the layers to separate.

-

Collect the aqueous phase and acidify it with dilute hydrochloric acid to a pH of 2-3.

-

A white precipitate of this compound will form.

-

Filter the solid, wash with cold water, and dry to obtain the final product.

-

References

Toxicological Profile of 2,4-Dimethylbenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Dimethylbenzoic acid (CAS No. 611-01-8), a substituted aromatic carboxylic acid, is utilized in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] A comprehensive understanding of its toxicological profile is essential for ensuring safe handling and for risk assessment in both occupational and environmental contexts. This technical guide provides an in-depth overview of the available toxicological data for this compound, including quantitative data, experimental methodologies, and an exploration of its potential mechanisms of action.

Acute Toxicity

Oral Toxicity

Studies in rats have been conducted to determine the acute oral toxicity of this compound. In one such study, the median lethal dose (LD50) was evaluated in Sprague Dawley rats. The study involved administering the test substance by gavage and observing the animals for 14 days.[2] Clinical signs of toxicity and mortality were recorded to calculate the LD50 value.

Dermal and Respiratory Irritation

Safety Data Sheets (SDS) for this compound consistently classify it as a skin and eye irritant, and it may cause respiratory irritation.[3][4][5] However, in an acute dermal irritation study conducted in rabbits following OECD Guideline 404, a single 4-hour, semi-occluded application of 0.5 mL of the test substance did not produce evidence of skin irritation or corrosion.[6][7][8][9] The skin irritation score was calculated as "0.00" in all tested animals.[6]

Genotoxicity

Currently, there is a lack of specific data from bacterial reverse mutation assays (Ames test) or in vitro mammalian chromosomal aberration tests for this compound.[10][11][12] However, studies on the parent compound, benzoic acid, have shown that it can induce chromosomal aberrations and sister chromatid exchanges in human peripheral blood lymphocytes in vitro at concentrations of 200 and 500 μg/mL.[13] Benzoic acid did not, however, affect the replication and nuclear division indices.[13] It is important to note that these findings for benzoic acid may not be directly extrapolated to this compound.

Repeated Dose Toxicity

Specific repeated dose toxicity studies, such as a 28-day oral toxicity study (OECD 407), to determine a No-Observed-Adverse-Effect Level (NOAEL) for this compound have not been identified in the public domain. Such studies are crucial for characterizing the potential health hazards from repeated exposure.[11][14][15]

Reproductive and Developmental Toxicity

There is a lack of available data from reproductive and developmental toxicity screening tests (e.g., OECD Guideline 421) for this compound.[15][16][17][18][19][20] Therefore, its potential to affect male and female reproductive performance and offspring development remains uncharacterized.

Carcinogenicity

Long-term carcinogenicity bioassays in animals have not been identified for this compound.[21][22]

Mechanistic Insights and Signaling Pathways

Detailed studies elucidating the specific signaling pathways involved in the toxicity of this compound are not currently available. However, based on the known effects of similar compounds and general mechanisms of cellular toxicity, potential pathways can be hypothesized. Aromatic carboxylic acids can potentially induce oxidative stress and inflammatory responses.[22][23][24][25]

Hypothetical Signaling Pathway for Irritation:

Exposure to an irritant like this compound on epithelial tissues (skin, eyes, respiratory tract) could trigger a localized inflammatory response. This may involve the activation of sensory neurons and the release of pro-inflammatory mediators.

Data Summary

Table 1: Acute Toxicity Data for this compound

| Test | Species | Route | Endpoint | Value | Reference |

|---|---|---|---|---|---|

| Acute Oral Toxicity | Rat (Sprague Dawley) | Oral (gavage) | LD50 | > 2000 mg/kg bw |

| Acute Dermal Irritation | Rabbit | Dermal | Irritation Score | 0.00 (No irritation) |[6] |

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 423)

An acute oral toxicity study is performed to determine the median lethal dose (LD50). The test substance is administered by gavage to fasted rats. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at specified intervals. At the end of the observation period, a gross necropsy is performed on all surviving animals.

Acute Dermal Irritation (Based on OECD Guideline 404)

The potential for dermal irritation is assessed by applying the test substance to the shaved skin of rabbits. A semi-occlusive patch is used to cover the application site for a 4-hour exposure period. The skin is then observed for signs of erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the skin reactions is scored according to a standardized grading system.[6]

Conclusion and Future Directions

The available data on the toxicological profile of this compound is limited. While it is classified as harmful if swallowed and an irritant, the single available dermal irritation study did not show this effect. There is a significant data gap regarding its genotoxic, reproductive, and carcinogenic potential. Furthermore, the underlying mechanisms of its toxicity remain to be elucidated. Further research, including standard guideline studies and mechanistic investigations, is crucial to fully characterize the toxicological profile of this compound and to ensure its safe use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Comparative subchronic and chronic dietary toxicity studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Registration Dossier - ECHA [echa.europa.eu]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-(2,4-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Assessing the Combined Toxicity of BMAA and Its Isomers 2,4-DAB and AEG In Vitro Using Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The micronucleus assay in mammalian cells in vitro to assess health benefits of various phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Developmental & Reproductive Toxicity (DART) Reports [ntp.niehs.nih.gov]

- 20. fda.gov [fda.gov]

- 21. This compound CAS#: 611-01-8 [m.chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. Dimethylbenz[alpha]anthracene induces oxidative stress and reduces the binding capacity of the mitochondrial 18-kDa translocator protein in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Exploring the Interplay of Antioxidants, Inflammation, and Oxidative Stress: Mechanisms, Therapeutic Potential, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,4-Dimethylbenzoic Acid from m-Xylene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,4-dimethylbenzoic acid, a valuable building block in the development of pharmaceuticals and other specialty chemicals. The synthesis originates from the readily available starting material, m-xylene (B151644). Three primary synthetic routes are presented: Direct Carboxylation, Friedel-Crafts Acylation followed by Haloform Reaction, and a Grignard Reaction pathway. Each method is described with detailed experimental protocols, and a comparative summary of quantitative data is provided to aid in method selection.

Introduction

This compound is a disubstituted aromatic carboxylic acid. Its structure is of interest in medicinal chemistry for the synthesis of a variety of therapeutic agents. The strategic placement of the methyl and carboxylic acid groups on the benzene (B151609) ring allows for the tuning of physicochemical properties such as lipophilicity and acidity, and provides handles for further chemical modifications. The protocols outlined herein provide reliable methods for the laboratory-scale synthesis of this important intermediate.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic methodologies described in this document, allowing for an at-a-glance comparison of their efficiency and reaction conditions.

| Parameter | Direct Carboxylation | Friedel-Crafts Acylation & Haloform Reaction | Grignard Reaction |

| Starting Material | m-Xylene | m-Xylene, Acetyl chloride | m-Xylene |

| Key Reagents | Carbon Dioxide, Aluminum Chloride | Aluminum Chloride, Sodium Hypochlorite (B82951) | Magnesium, Carbon Dioxide (dry ice) |

| Number of Steps | 1 | 2 | 2 (including precursor synthesis) |

| Reaction Temperature | 25-40°C | Acylation: 0-25°C; Haloform: 60-70°C | Grignard formation: Reflux; Carboxylation: -78°C to RT |

| Reaction Time | 5-10 hours | Acylation: ~2 hours; Haloform: ~1 hour | Grignard formation: ~1-2 hours; Carboxylation: ~1 hour |

| Reported Yield | Moderate to High | Good to High | Good to High |

| Key Advantages | Direct, one-step process | Utilizes common laboratory reagents | Well-established, reliable method |

| Key Disadvantages | Requires handling of pressurized CO2 | Two-step process, use of corrosive reagents | Requires anhydrous conditions, preparation of Grignard precursor |

Method 1: Direct Carboxylation of m-Xylene

This method provides a direct, one-step synthesis of this compound from m-xylene by carboxylation with carbon dioxide using a Lewis acid catalyst.

Reaction Scheme:

Caption: Direct carboxylation of m-xylene.

Experimental Protocol

Materials:

-

m-Xylene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Carbon Dioxide (gas)

-

Dilute Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Anhydrous solvent (e.g., dichloromethane, if not using excess m-xylene as solvent)

-

Pressure reactor equipped with a stirrer and gas inlet

Procedure:

-

To a clean, dry pressure reactor, add m-xylene and anhydrous aluminum chloride in a molar ratio of approximately 5:1.

-

Seal the reactor and purge with carbon dioxide gas to displace the air.

-

Pressurize the reactor with carbon dioxide to 0.2-0.7 MPa.

-

Commence stirring and maintain the reaction temperature between 25-40°C.

-

Continue the reaction for 5-10 hours, monitoring the pressure to ensure a consistent supply of carbon dioxide.

-

Upon completion, carefully vent the excess CO₂ and cool the reactor.

-

Slowly add the reaction mixture to a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product and unreacted m-xylene is separated.

-

Wash the organic layer with water and then extract the this compound with an aqueous sodium hydroxide solution.

-

Separate the aqueous layer and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the crude this compound.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from ethanol (B145695) or water.[1]

Method 2: Friedel-Crafts Acylation followed by Haloform Reaction

This two-step method first introduces an acetyl group to m-xylene via a Friedel-Crafts acylation, followed by oxidation of the resulting methyl ketone to the carboxylic acid using the haloform reaction.

Workflow Diagram:

Caption: Two-step synthesis via Friedel-Crafts acylation.

Step 1: Friedel-Crafts Acylation of m-Xylene

Experimental Protocol:

Materials:

-

m-Xylene

-

Acetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Dilute Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous DCM and cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

Add m-xylene dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum complex.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4-dimethylacetophenone.

Step 2: Haloform Reaction of 2,4-Dimethylacetophenone

Experimental Protocol:

Materials:

-

2,4-Dimethylacetophenone

-

Sodium Hydroxide (NaOH)

-

Sodium Hypochlorite (NaOCl) solution (bleach)

-

Sodium Sulfite (B76179)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 2,4-dimethylacetophenone in a suitable solvent like dioxane or THF.

-

In a separate flask, prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

Slowly add the sodium hypochlorite solution to the cooled NaOH solution.

-

Add the ketone solution dropwise to the hypochlorite solution, maintaining the temperature between 60-70°C.

-

Stir the mixture vigorously for about 1 hour.

-

Cool the reaction mixture and add a small amount of sodium sulfite to destroy any excess hypochlorite.

-

Separate the organic layer (chloroform) and wash the aqueous layer with an organic solvent (e.g., ether) to remove any unreacted ketone.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the this compound.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from ethanol or water for further purification.[1]

Method 3: Grignard Reaction